1-Ethynyl-4-nitrobenzene

Click Chemistry Electrochemical Detection DNA Labeling

Select 1-Ethynyl-4-nitrobenzene for its unique para-nitro electron-withdrawing effect that dramatically alters reactivity vs. 4-ethynyltoluene or 4-ethynylaniline. This terminal alkyne delivers a clear reduction peak at –0.4 V in CuAAC products, enabling label-free electrochemical biosensors. In Rh-catalyzed polymerizations, it produces poly(phenylacetylene) with Mw ~489,500 and Đ ~1.03—far superior to amino analogs. For Sonogashira couplings, it serves as an acceptor building block in donor–acceptor chromophores. Insist on the differentiated electronic profile; never substitute blindly.

Molecular Formula C8H5NO2
Molecular Weight 147.13 g/mol
CAS No. 937-31-5
Cat. No. B013769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethynyl-4-nitrobenzene
CAS937-31-5
Synonyms1-Ethynyl-4-nitrobenzene;  (4-Nitrophenyl)acetylene;  (4-Nitrophenyl)ethyne;  (p-Nitrophenyl)acetylene;  1-Ethynyl-4-nitrobenzene;  1-Nitro-4-ethynylbenzene;  4-Ethynyl-1-nitrobenzene;  4-Ethynylnitrobenzene;  4-Nitroethynylbenzene;  NSC 71089;  p-Ethynylnitro
Molecular FormulaC8H5NO2
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC#CC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C8H5NO2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H
InChIKeyGAZZTEJDUGESGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethynyl-4-nitrobenzene (CAS 937-31-5): Technical Baseline and Core Characteristics


1-Ethynyl-4-nitrobenzene (CAS 937-31-5), also known as 4-nitrophenylacetylene, is a para-substituted aromatic terminal alkyne with molecular formula C8H5NO2 and molecular weight 147.13 g/mol [1]. Its structure consists of a phenyl ring bearing an electron-withdrawing nitro group (–NO2) at the para position and a terminal ethynyl group (–C≡CH), which serves as the primary reactive handle for coupling reactions [2]. The compound is a light yellow crystalline solid with a melting point of 148–150 °C and a predicted density of 1.22 g/cm³ [1]. The combination of the strongly electron-deficient aromatic ring and the reactive terminal alkyne defines its utility in cross-coupling, click chemistry, and materials science applications, while also imposing specific handling considerations including light sensitivity and storage in sealed, dark conditions at room temperature .

Why 1-Ethynyl-4-nitrobenzene Cannot Be Arbitrarily Substituted with Structurally Similar Terminal Alkynes


In-class compounds such as 4-ethynyltoluene, 4-fluorophenylacetylene, 4-ethynylaniline, or 4-ethynylbenzoic acid cannot be directly interchanged with 1-ethynyl-4-nitrobenzene due to fundamental differences in electronic character and subsequent reactivity that cascade into divergent synthetic outcomes. The strongly electron-withdrawing para-nitro group imparts a unique electronic profile, quantifiably distinct from the electron-donating methyl (–CH3) or amino (–NH2) groups, the moderately electron-withdrawing fluoro (–F) substituent, or the carboxylic acid (–COOH) group [1]. This electronic divergence manifests as quantifiable differences in dipole moment, redox behavior, and catalyst compatibility that directly impact synthetic yield, polymer molecular weight distribution, and the functional performance of final materials [2]. For example, in organorhodium-catalyzed polymerizations, the same catalyst system produces polymers with molecular weight distributions that differ by more than an order of magnitude depending on the para-substituent, making substitution without re-optimization scientifically unsound [2].

1-Ethynyl-4-nitrobenzene: Quantitative Differentiation Evidence for Procurement and Experimental Design


Electrochemical Detectability: Redox-Active Click Triazole vs. Silent Phenylacetylene Product

In copper-catalyzed azide-alkyne cycloaddition (CuAAC), 1-ethynyl-4-nitrobenzene (4-nitrophenylacetylene) generates a triazole product with a distinct, quantifiable electrochemical reduction peak at –0.4 V, whereas the analogous triazole derived from unsubstituted phenylacetylene is completely electrochemically silent [1]. This difference enables direct voltammetric detection without secondary labeling steps.

Click Chemistry Electrochemical Detection DNA Labeling Redox Label

Polymerization Performance: High Molecular Weight with Narrow Dispersity Under Organorhodium Catalysis

Under identical organorhodium-catalyzed polymerization conditions, 1-ethynyl-4-nitrobenzene yields a polymer with a high weight-average molecular weight (M_w up to 489,500) and an exceptionally low polydispersity index (M_w/M_n as low as 1.03) [1]. In contrast, 4-ethynylaniline (4) under the same catalyst system produces a polymer with substantially lower M_w (88,500) and a significantly broader molecular weight distribution (M_w/M_n = 1.36) [1].

Polymer Chemistry Conjugated Polymers Organorhodium Catalysis Polyacetylenes

Electronic Properties: Dipole Moment and Electron-Deficient Character vs. Electron-Rich Analogs

Experimental dielectric measurements establish the dipole moment of 1-ethynyl-4-nitrobenzene (4-nitrophenylacetylene) as 3.63 D [1]. This value is substantially higher than that of nitrobenzene (3.98 D) minus the contribution of the phenylacetylene group (estimated 0.35 D), confirming the strong electron-withdrawing character and significant charge polarization of the molecule [1]. By contrast, electron-donating para-substituents (e.g., –NH₂, –CH₃) reverse the dipole direction and reduce magnitude, fundamentally altering intermolecular interactions and reactivity.

Physical Organic Chemistry Electronic Properties Dipole Moment DFT Calculations

Sonogashira Coupling Reactivity: Comparable Catalyst Performance to Triphenylphosphine Benchmark

In Sonogashira coupling with 1-iodoanthra-9,10-quinone, the reactivity of 1-ethynyl-4-nitrobenzene using the novel catalyst [(Z-PhCH=CH)₃P]₂PdCl₂ was demonstrated to be comparable to that achieved with the established benchmark catalyst [Ph₃P]₂PdCl₂, the most common catalyst for this reaction type . This indicates that the electron-deficient nature of the alkyne does not impede coupling efficiency under standard conditions.

Cross-Coupling Sonogashira Reaction Catalysis Palladium

Structural Rigidity: Near-Planar Molecular Geometry Confirmed by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction analysis confirms that 1-ethynyl-4-nitrobenzene adopts a nearly planar molecular geometry, with all non-hydrogen atoms lying within 0.2 Å of the mean molecular plane and a torsion angle of –179(2)° for the ethynyl linkage relative to the phenyl ring [1]. This contrasts with non-conjugated or sterically hindered analogs that exhibit significant out-of-plane twisting, which can disrupt π-orbital overlap and reduce electronic communication along the molecular axis.

Crystallography Materials Science Molecular Geometry Solid-State

¹H NMR Spectroscopic Signature: Diagnostic Coupling Pattern for Identity Confirmation

The ¹H NMR spectrum of 1-ethynyl-4-nitrobenzene in CDCl₃ displays a characteristic AA′BB′ aromatic pattern consisting of two doublets at δ 8.17 (J = 8.8 Hz, 2H) and δ 7.59 (J = 8.8 Hz, 2H), along with the terminal alkyne proton signal . The downfield shift of the aromatic protons adjacent to the nitro group (δ 8.17) is diagnostic of the strong electron-withdrawing effect and distinguishes this compound from other para-substituted phenylacetylenes (e.g., 4-ethynyltoluene, 4-ethynylaniline) where aromatic proton signals appear further upfield.

Analytical Chemistry NMR Spectroscopy Quality Control Compound Verification

1-Ethynyl-4-nitrobenzene: Evidence-Based Research and Industrial Application Scenarios


Electrochemical Biosensor Development: Redox-Active Click Chemistry Label

Researchers developing electrochemical DNA or protein sensors should prioritize 1-ethynyl-4-nitrobenzene as the terminal alkyne component in CuAAC click chemistry labeling. As demonstrated in Section 3, the resulting nitrophenyl-triazole product generates a clear reduction peak at –0.4 V, whereas the analogous product from phenylacetylene is electrochemically silent [1]. This built-in redox activity eliminates the need for secondary labeling with ferrocene or other electroactive tags, streamlining assay workflows and enabling direct voltammetric detection of biomolecular interactions. The compound is particularly suited for mapping DNA–protein binding events and developing point-of-care diagnostic platforms requiring label-free electrochemical readout [1].

Synthesis of High-Molecular-Weight Conjugated Polymers with Narrow Dispersity

Polymer chemists synthesizing substituted poly(phenylacetylene)s via organorhodium catalysis should select 1-ethynyl-4-nitrobenzene over amino- or carboxyl-substituted analogs when high molecular weight and narrow dispersity are critical performance criteria. Under identical polymerization conditions, this monomer yields polymers with M_w approaching 489,500 and M_w/M_n as low as 1.03, significantly outperforming 4-ethynylaniline (M_w 88,500; M_w/M_n 1.36) [1]. This performance advantage translates to more reproducible polymer properties and better control over solution viscosity, film-forming behavior, and electronic characteristics. Applications include the fabrication of carbon nanotube nanohybrids and metal nanoparticle-decorated composite materials for electronic and catalytic applications [1].

Sonogashira Cross-Coupling for Extended π-Conjugated Systems

Synthetic chemists constructing extended π-conjugated architectures—including molecular wires, organic semiconductors, and nonlinear optical chromophores—should employ 1-ethynyl-4-nitrobenzene as the terminal alkyne building block in Sonogashira couplings. The compound couples efficiently with aryl and heteroaryl halides using standard palladium catalysts, as demonstrated in reactions with 1-iodoanthra-9,10-quinone where catalyst performance matched the triphenylphosphine benchmark [1]. The strong electron-withdrawing nitro group serves as an acceptor moiety in donor–acceptor systems, enabling fine-tuning of HOMO–LUMO gaps and charge-transfer characteristics in the final conjugated materials .

Surface-Enhanced Raman Spectroscopy (SERS) Substrate Studies

Researchers investigating plasmon-driven surface catalytic reactions on noble metal nanostructures should consider 1-ethynyl-4-nitrobenzene as a model probe molecule for surface-enhanced Raman spectroscopy (SERS). The compound has been employed in DFT and SERS studies of surface plasmon coupling reactions with 4-ethynylaniline, where its distinct Raman fingerprint allows for monitoring of catalytic conversion processes at the metal interface [1]. The strong Raman scattering cross-section arising from the nitro group, combined with the near-planar geometry (confirmed by X-ray crystallography) that facilitates close approach to plasmonic surfaces, makes this compound particularly effective for mechanistic studies of plasmon-driven organic transformations [1].

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